5-bromo-1H-indazole-6-carboxylic acid
Overview
Description
5-Bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and potentially leading to cell death .
Biochemical Pathways
Indazole derivatives have been associated with the inhibition of various kinases, which can affect multiple biochemical pathways related to cell growth and survival .
Result of Action
Indazole derivatives have been associated with the inhibition of kinase activity, which can disrupt cell cycle progression and potentially lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indazole-6-carboxylic acid typically involves the bromination of 1H-indazole-6-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki, Stille, or Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Major Products:
Substitution Reactions: Substituted indazole derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction Reactions: Alcohols or aldehydes.
Scientific Research Applications
5-Bromo-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 5-Bromo-1H-indazole-3-carboxylic acid
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 5-Bromo-1H-indazole-6-carboxylic acid methyl ester
Comparison: this compound is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
5-bromo-1H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQICPAPNKJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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